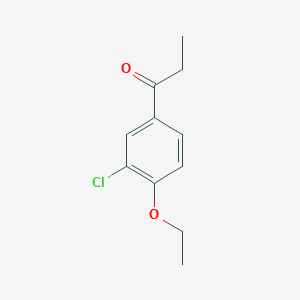

1-(3-Chloro-4-ethoxyphenyl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-ethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-10(13)8-5-6-11(14-4-2)9(12)7-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHPIBXHGSZGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chloro 4 Ethoxyphenyl Propan 1 One

Established Synthetic Routes for 1-(3-Chloro-4-ethoxyphenyl)propan-1-one and Analogues

The synthesis of this compound and similar phenylpropanone structures is accessible through several well-established chemical reactions. These methods primarily involve acylation reactions and pathways starting from elaborated precursors.

Friedel-Crafts Acylation Approaches for Propanone Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aromatic ketones. khanacademy.orglibretexts.org This reaction typically involves the introduction of an acyl group, such as a propanoyl group, onto an aromatic ring like benzene (B151609) or its derivatives. libretexts.org The process is generally carried out by reacting the aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orggoogle.com The reaction mixture is often heated to facilitate the transformation. libretexts.org

For the synthesis of substituted phenylpropanones, the starting aromatic compound would be a substituted benzene derivative. The acylating agent, such as propanoyl chloride, provides the three-carbon chain that forms the propanone moiety. A key advantage of Friedel-Crafts acylation is that the acylium ion intermediate is stabilized by resonance, which prevents carbocation rearrangements that can plague the related Friedel-Crafts alkylation. libretexts.org However, the reaction can be limited by strongly deactivating groups on the aromatic ring. libretexts.org

A one-pot synthesis method for a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, utilizes a Friedel-Crafts acylation as a key step. google.com This process involves reacting 2-chloro-5-bromobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which then undergoes a Friedel-Crafts reaction with phenetole (B1680304) in the presence of a Lewis acid. google.com This highlights the industrial applicability of this reaction type for producing complex substituted aromatic compounds.

Table 1: Key Features of Friedel-Crafts Acylation for Phenylpropanone Synthesis

| Feature | Description |

|---|---|

| Reactants | Aromatic compound (e.g., substituted benzene), Acylating agent (e.g., propanoyl chloride) |

| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) google.com |

| Intermediate | Resonance-stabilized acylium ion libretexts.org |

| Advantages | No carbocation rearrangement libretexts.org |

| Limitations | Fails with strongly deactivated aromatic rings libretexts.org |

Other Acylation Strategies in Phenylpropanone Synthesis

Beyond the classic Friedel-Crafts approach, other acylation methods are employed in the synthesis of phenylpropanones. One such method involves the acylation of an amine with an acyl chloride. For instance, the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide is achieved by reacting (S)-1-(3,4-dimethoxyphenyl)propan-2-amine with 2-chloro-2-phenylacetyl chloride. mdpi.com This demonstrates the utility of acyl chlorides in forming amide bonds, which can be precursors to or part of more complex molecules containing the propanone scaffold.

Another strategy utilizes Weinreb amides. The synthesis of δ-hydroxyketones, which are precursors to various cyclic compounds, can be achieved by reacting a Weinreb δ-hydroxyamide with an organolithium or Grignard reagent. mdpi.com This method allows for the controlled addition of a carbon chain, which could be adapted for the synthesis of phenylpropanone derivatives.

Precursor-Based Synthetic Pathways for the Compound Scaffold

The synthesis of phenylpropanone derivatives can also commence from more complex starting materials that already contain a significant portion of the final structure. One such approach involves the reaction of a substituted benzaldehyde (B42025) with a ketone. For example, 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one is synthesized by reacting 3-(difluoromethyl)-4-ethoxybenzaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate. evitachem.com

Another precursor-based route starts from chalcones, which are α,β-unsaturated ketones. The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a β-azolyl ketone, is achieved through the conjugate addition of 1H-1,2,4-triazole to a chalcone (B49325). mdpi.com The initial chalcone, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, is prepared by the reaction of 4-methoxybenzaldehyde (B44291) and 3',4'-dimethoxyacetophenone. mdpi.com This methodology highlights the versatility of chalcones as intermediates for accessing a variety of substituted propanone structures.

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To overcome the limitations of classical methods and to access specific stereoisomers, advanced synthetic techniques have been developed. These include stereoselective synthesis and biocatalysis, which offer high levels of control over the chemical transformation.

Stereoselective Synthesis Approaches for Chiral Phenylpropanone Analogues

Many biologically active molecules exist as single stereoisomers, making stereoselective synthesis a critical area of research. For chiral phenylpropanone analogues, dynamic kinetic resolution (DKR) is a powerful technique. A patent describes the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol, a precursor to the drug tomoxetine, using this method. google.com The process starts with racemic 3-chloro-1-phenylpropan-1-ol (B142418) and uses a lipase (B570770) (CALB) for resolution and an acidic resin for in-situ racemization of the unreacted enantiomer. google.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

The synthesis of other chiral molecules also provides insights into potential strategies for chiral phenylpropanones. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com Furthermore, the enantioselective synthesis of cyclopropanone (B1606653) equivalents has been reported, demonstrating the formation of chiral small rings that can be valuable synthetic intermediates. nih.gov The principles of using chiral catalysts, such as those involving metal complexes with chiral ligands, are broadly applicable for achieving high stereoselectivity in the synthesis of various chiral ketone derivatives. magtech.com.cn

Biocatalytic Methods in the Synthesis of Related Propanone Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. youtube.com In the context of propanone derivatives, biocatalysis has been successfully applied to produce chiral amines and alcohols, which are closely related to phenylpropanones.

A notable example is the multi-enzymatic synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrene. d-nb.info This one-pot cascade reaction utilizes a combination of a styrene (B11656) monooxygenase, epoxide hydrolases, an alcohol dehydrogenase (ADH), and an ω-transaminase (ωTA) to achieve high yields and excellent optical purity. d-nb.info The strategic combination of these enzymes with complementary regio- and stereo-selectivities allows for precise control over the final stereochemistry. d-nb.info

The use of lipases in dynamic kinetic resolution, as mentioned earlier, is another prime example of biocatalysis in action. google.com Lipase CALB is used to selectively acylate one enantiomer of a racemic alcohol, enabling the separation of the two enantiomers. google.com The development of new biocatalysts through techniques like metagenomics is continually expanding the toolbox of enzymes available for organic synthesis. youtube.com

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Key Features | Example Application |

|---|---|---|

| Friedel-Crafts Acylation | Lewis acid-catalyzed, forms C-C bond, risk of side reactions with activated rings. | Synthesis of aromatic ketones. libretexts.org |

| Precursor-Based Synthesis | Starts from functionalized molecules, often involves condensation or addition reactions. | Synthesis from chalcones or substituted benzaldehydes. evitachem.commdpi.com |

| Stereoselective Synthesis | Employs chiral auxiliaries or catalysts to produce a single stereoisomer. | Dynamic kinetic resolution of chiral alcohols. google.com |

| Biocatalysis | Uses enzymes as catalysts, highly selective, mild conditions. | Multi-enzyme cascade for the synthesis of phenylpropanolamine stereoisomers. d-nb.info |

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

The synthesis of this compound and related propiophenones can be approached through the lens of green chemistry, which aims to reduce or eliminate hazardous substances and increase efficiency. yale.edugctlc.orgsolubilityofthings.com The core principles applicable to its synthesis include waste prevention, maximizing atom economy, using less hazardous reagents, designing for energy efficiency, and employing catalysis. yale.edurjpn.org

Traditional syntheses, such as Friedel-Crafts acylation, often use stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, which can generate significant waste. Green alternatives focus on minimizing this environmental impact.

Key Green Chemistry Strategies:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. gctlc.org For reactions like Friedel-Crafts acylation, developing solid acid catalysts or recyclable Lewis acids can reduce waste and simplify purification.

Alternative Energy Sources: Microwave-assisted synthesis and mechanochemistry (ball-milling) can significantly reduce reaction times and often allow for solvent-free conditions, thus lowering energy consumption and eliminating solvent waste. mdpi.com For instance, the related synthesis of chalcones has been efficiently achieved via mechanochemical processes. mdpi.com

Safer Solvents: When solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2 is preferred.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. gctlc.org Rearrangement reactions or addition reactions are inherently more atom-economical than substitution or elimination reactions.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Elucidation of Reaction Mechanisms and Pathways Involving this compound

The chemical behavior of this compound is dictated by its functional groups: the ketone, the chlorinated aromatic ring, and the aliphatic side chain.

Nucleophilic Substitution Reactions of the Chemical Compound

The chlorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of a strong electron-withdrawing group, such as the propanoyl group (-C(O)CH₂CH₃), para to the chlorine atom makes this reaction possible. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition of Nucleophile: A nucleophile (e.g., RO⁻, R₂NH) attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the para-carbonyl group, which provides significant stabilization.

Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

This pathway allows for the substitution of the chloro group with various nucleophiles, providing a route to a diverse range of derivatives. For example, reaction with sodium methoxide (B1231860) would yield 1-(4-ethoxy-3-methoxyphenyl)propan-1-one.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-(4-Ethoxy-3-methoxyphenyl)propan-1-one |

| Amine | Diethylamine (NH(CH₂)₂) | 1-(3-(Diethylamino)-4-ethoxyphenyl)propan-1-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(4-Ethoxy-3-(phenylthio)phenyl)propan-1-one |

Reduction Pathways of the Carbonyl Moiety

The carbonyl group of the ketone is readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this transformation, selectively reducing aldehydes and ketones without affecting other functional groups like esters or the aromatic chloride. harvard.eduquora.com

The mechanism is a nucleophilic addition to the carbonyl carbon. numberanalytics.com

Hydride Attack: A hydride ion (H⁻), formally delivered from the BH₄⁻ complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon. chemguide.co.uk

Protonation: The resulting alkoxide intermediate is then protonated by the solvent (typically methanol (B129727) or ethanol) or during an aqueous workup to yield the final alcohol product, 1-(3-Chloro-4-ethoxyphenyl)propan-1-ol. chemguide.co.uk

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction but are less selective and could potentially reduce the aryl chloride as well. youtube.com

| Reducing Agent | Solvent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(3-Chloro-4-ethoxyphenyl)propan-1-ol | Mild, selective for ketones/aldehydes. harvard.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 1-(3-Chloro-4-ethoxyphenyl)propan-1-ol | Powerful, less selective, may also reduce the C-Cl bond. |

Oxidation Reactions of the Compound

The ketone functionality can undergo oxidation via the Baeyer-Villiger oxidation, which converts an acyclic ketone into an ester. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). sigmaaldrich.com

The reaction mechanism involves the following key steps:

Protonation of the carbonyl oxygen by the peroxyacid.

Nucleophilic attack by the peroxyacid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

A concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.

For this compound, the competition is between the migration of the aryl group and the ethyl group. The aryl group has a higher migratory aptitude than the primary alkyl (ethyl) group. Therefore, the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.

The predicted product of this reaction is ethyl 3-chloro-4-ethoxybenzoate .

Conjugate Addition Reactions (e.g., Michael Additions) with the Propanone System

This compound itself cannot undergo a conjugate addition reaction as it is not an α,β-unsaturated system. However, it serves as a key precursor to form such a system, which can then participate in Michael additions.

This is typically achieved in a two-step sequence:

Formation of an α,β-Unsaturated Ketone: The compound can be reacted with an aldehyde (e.g., benzaldehyde) under basic or acidic conditions in an Aldol condensation reaction. The initial product is a β-hydroxy ketone, which readily dehydrates to form an α,β-unsaturated ketone (a chalcone analogue). Alternatively, a Mannich reaction with formaldehyde (B43269) and a secondary amine, followed by elimination, yields a similar unsaturated system.

Michael Addition: The resulting α,β-unsaturated ketone is an excellent Michael acceptor. It can then react with a wide range of nucleophiles (Michael donors), such as enolates, amines, or thiols, in a conjugate (1,4-addition) fashion. For example, the addition of a nitrogen heterocycle like 1,2,4-triazole (B32235) to a chalcone system has been demonstrated as a viable pathway to create complex β-heteroarylated carbonyl compounds. mdpi.com

Halogenation Reactions and Related Mechanistic Investigations

The propanone moiety has two α-hydrogens on the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl, which can be substituted with halogens (Cl, Br, I) under appropriate conditions.

Acid-Catalyzed Halogenation: Under acidic conditions (e.g., acetic acid as solvent with Br₂), the reaction proceeds through an enol intermediate. The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂). This pathway is typically well-controlled and results in the substitution of a single α-hydrogen to yield 2-bromo-1-(3-chloro-4-ethoxyphenyl)propan-1-one. youtube.com

Base-Promoted Halogenation: In the presence of a base (e.g., NaOH), the reaction proceeds via an enolate intermediate. The base removes an α-hydrogen to form a nucleophilic enolate, which then attacks the halogen. This reaction is often difficult to stop at monosubstitution because the newly introduced electron-withdrawing halogen atom makes the remaining α-hydrogen even more acidic, leading to rapid subsequent halogenations. youtube.com Therefore, using excess base and halogen often results in polyhalogenation.

| Reaction | Conditions | Intermediate | Typical Product |

| α-Bromination | Br₂, CH₃COOH (acidic) | Enol | Monobromination at C2 |

| α-Chlorination | SO₂Cl₂, cat. acid | Enol | Monochlorination at C2 |

| α-Bromination | Br₂, NaOH (basic) | Enolate | Mono- and di-bromination at C2 |

Derivatization Strategies for this compound

The derivatization of this compound can be systematically approached by targeting three main regions of the molecule: the ketone moiety, the aromatic ring, and the ethyl group of the propanone side chain. These strategies enable the synthesis of a diverse library of compounds for further research.

Synthesis of Novel Phenylpropanone Derivatives for Research

The core structure of this compound serves as a scaffold for the synthesis of various derivatives. Two notable classes of derivatives that can be synthesized are chalcones and pyrazolines.

Chalcone Derivatives:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their broad range of biological activities. nih.gov They are typically synthesized through a Claisen-Schmidt condensation reaction between an aryl ketone and an aromatic aldehyde in the presence of a base. nih.govnih.gov In the context of this compound, it would react with various substituted benzaldehydes to yield a series of novel chalcone derivatives. The general reaction scheme involves the deprotonation of the α-carbon of the ketone by a base (e.g., potassium hydroxide), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. capes.gov.br Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

Pyrazoline Derivatives:

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are synthesized from chalcones. ijpbs.comdergipark.org.tr The reaction proceeds via the cyclization of a chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in the presence of an acid or base catalyst. dergipark.org.trjocpr.comresearchgate.net This transformation of the propanone side chain of the original molecule into a pyrazoline ring introduces new structural features and potential functionalities. Pyrazoline derivatives are of significant interest in medicinal chemistry. nih.gov

Table 1: Synthesis of Chalcone and Pyrazoline Derivatives

| Starting Material | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Substituted Benzaldehyde | Chalcone | Claisen-Schmidt Condensation |

| Chalcone Derivative | Hydrazine Hydrate | Pyrazoline | Cyclization |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents, the chloro group and the ethoxy group, direct incoming electrophiles to specific positions on the ring. The ethoxy group is an ortho-, para-director and an activating group, while the chloro group is an ortho-, para-director but a deactivating group. The propanoyl group is a meta-director and a deactivating group. The interplay of these directing effects determines the regioselectivity of the substitution.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the deactivating nature of the chloro and propanoyl groups might require harsh reaction conditions.

The precise location of the new substituent would depend on the specific reaction conditions and the combined directing influence of the existing groups.

Modifications of the Propanone Side Chain

The propanone side chain offers several sites for chemical modification, including the carbonyl group and the α-carbon.

Mannich Reaction:

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the ketone), formaldehyde, and a primary or secondary amine. researchgate.net This reaction introduces an aminomethyl group at the α-position to the carbonyl, forming a Mannich base. These bases are valuable intermediates as the amine moiety can be easily replaced by other nucleophiles, allowing for the synthesis of a wide array of 3-substituted propan-1-one derivatives. researchgate.net

Michael Addition to Chalcone Derivatives:

Once converted to a chalcone derivative (as described in 2.4.1), the α,β-unsaturated system is susceptible to Michael addition. Nucleophiles, such as N-heterocycles (e.g., 1,2,4-triazole), can add to the β-carbon, leading to the formation of β-azolyl ketones. mdpi.com This reaction expands the diversity of functional groups that can be incorporated into the side chain.

Synthesis of Oxadiazoles:

The propanone side chain can also be a starting point for the synthesis of other heterocyclic systems. For instance, related phenylpropanone structures have been used to synthesize 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net This typically involves a multi-step process, potentially starting with the conversion of the ketone to a hydrazone, followed by cyclization.

Table 2: Side Chain Modification Reactions

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Mannich Reaction | Formaldehyde, Amine | Aminomethyl |

| Michael Addition | N-Heterocycle (on Chalcone) | Azolyl |

| Oxadiazole Synthesis | Hydrazine derivative, Cyclizing agent | 1,3,4-Oxadiazole |

Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 4 Ethoxyphenyl Propan 1 One

Advanced Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. By analyzing the vibrational modes, a detailed picture of the molecular structure can be obtained.

Key expected vibrational frequencies for 1-(3-Chloro-4-ethoxyphenyl)propan-1-one are detailed in the table below, based on the analysis of analogous structures. nih.govnih.govnist.gov

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Assignment |

| C-H stretching (aromatic) | 3100-3000 | Aromatic C-H bond vibrations |

| C-H stretching (aliphatic) | 3000-2850 | C-H bond vibrations in the ethyl and propyl groups |

| C=O stretching | ~1680 | Carbonyl group of the ketone |

| C=C stretching (aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

| C-O stretching (ether) | 1250-1200 | Aryl-alkyl ether linkage |

| C-Cl stretching | 800-600 | Carbon-chlorine bond vibration |

The presence of a strong absorption band around 1680 cm⁻¹ would be a clear indicator of the carbonyl group in the propan-1-one moiety. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the ethoxy and propanoyl groups would appear between 3000 and 2850 cm⁻¹. The C-O stretching of the ethoxy group and the C-Cl stretching are anticipated at lower wavenumbers.

FT-Raman spectroscopy provides complementary information to FT-IR, as it is based on the scattering of light rather than absorption. This technique is particularly useful for observing non-polar bonds and symmetric vibrations. As with FT-IR, direct experimental FT-Raman data for this compound is not available in the searched literature. However, an analysis of 3-chloro-4-methoxybenzaldehyde (B1194993) offers valuable insights into the expected Raman shifts. nih.gov

The key predicted FT-Raman active vibrations for this compound are summarized in the following table.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Assignment |

| C-H stretching (aromatic) | 3100-3000 | Aromatic C-H bond vibrations |

| C-H stretching (aliphatic) | 3000-2850 | C-H bond vibrations in the ethyl and propyl groups |

| C=O stretching | ~1680 | Carbonyl group of the ketone |

| C=C stretching (aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

| Ring breathing mode | ~1000 | Symmetric vibration of the entire aromatic ring |

| C-Cl stretching | 800-600 | Carbon-chlorine bond vibration |

In the FT-Raman spectrum, the symmetric "ring breathing" mode of the benzene (B151609) ring is expected to be a prominent feature. The C=C stretching vibrations of the aromatic ring will also be clearly visible. The carbonyl stretch, while also present, may be weaker in the Raman spectrum compared to the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Connectivity and Stereochemistry

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. Based on established chemical shift principles and data from analogous compounds, the predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit the following signals. rsc.orgorganicchemistrydata.orgchemicalbook.com

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (adjacent to C=O) | ~7.9 | d | ~2 |

| Aromatic H (adjacent to Cl) | ~7.8 | dd | ~8, 2 |

| Aromatic H (adjacent to O-Et) | ~7.0 | d | ~8 |

| -O-CH₂- (ethoxy) | ~4.1 | q | ~7 |

| -CO-CH₂- (propanoyl) | ~3.0 | t | ~7 |

| -CH₃ (ethoxy) | ~1.4 | t | ~7 |

| -CH₃ (propanoyl) | ~1.2 | t | ~7 |

The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The quartet and triplet for the ethoxy group and the two triplets for the propanoyl group are characteristic of ethyl and propyl chains, respectively.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The predicted ¹³C NMR chemical shifts for this compound are presented below, based on established correlations and data from similar structures. oregonstate.eduudel.eduyoutube.comlibretexts.orglibretexts.org

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | ~198 |

| Aromatic C-O | ~158 |

| Aromatic C-Cl | ~130 |

| Aromatic C-H | 112-132 |

| Aromatic C (quaternary) | 125-135 |

| -O-CH₂- (ethoxy) | ~64 |

| -CO-CH₂- (propanoyl) | ~36 |

| -CH₃ (ethoxy) | ~15 |

| -CH₃ (propanoyl) | ~8 |

The carbonyl carbon is the most deshielded and appears at the lowest field (~198 ppm). The aromatic carbons resonate in the 112-158 ppm range, with the carbon attached to the oxygen of the ethoxy group being the most downfield among them. The aliphatic carbons of the ethoxy and propanoyl groups appear in the upfield region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the substituted benzoyl group. The electronic transitions expected for this compound are π → π* and n → π* transitions. libretexts.orgresearchgate.netresearchgate.net

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals. These are expected to result in a strong absorption band at a lower wavelength. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. This transition is of lower intensity and is expected to appear at a longer wavelength.

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~250-280 | Substituted benzene ring and carbonyl group |

| n → π | ~300-330 | Carbonyl group |

The presence of the chloro and ethoxy substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted propiophenone (B1677668).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the crystal lattice.

Single Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of single crystal X-ray diffraction data for this compound. cam.ac.uk Consequently, a detailed analysis of its specific crystal and molecular structure based on experimental X-ray diffraction is not possible at this time.

Mass Spectrometry for Comprehensive Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound, the molecular formula is C₁₁H₁₃ClO₂. The nominal molecular weight can be calculated as follows:

| Element | Count | Atomic Weight | Total Weight |

| Carbon (C) | 11 | 12.01 | 132.11 |

| Hydrogen (H) | 13 | 1.01 | 13.13 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Total | 212.69 g/mol |

In an electron ionization (EI) mass spectrum, the peak with the highest mass-to-charge ratio (m/z) would correspond to the molecular ion [M]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region is expected to show two peaks, one for [C₁₁H₁₃³⁵ClO₂]⁺ and a smaller one at M+2 for [C₁₁H₁₃³⁷ClO₂]⁺, which is a characteristic signature for a monochlorinated compound.

The fragmentation of the molecular ion of this compound would likely proceed through several characteristic pathways for aromatic ketones. Key fragmentation processes would include:

α-Cleavage: The bond between the carbonyl group and the ethyl group can break, leading to the formation of a stable acylium ion. This would result in a prominent peak corresponding to the [M - C₂H₅]⁺ fragment.

McLafferty Rearrangement: If sterically feasible, a γ-hydrogen from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene), resulting in a characteristic fragment ion.

Cleavage at the Aryl-Carbonyl Bond: The bond between the benzene ring and the carbonyl group can also cleave, leading to fragments corresponding to the substituted phenyl ring and the propanoyl cation.

While a specific mass spectrum for this compound is not publicly available, the mass spectrum of the related compound, 1-(3-chloro-4-methoxyphenyl)ethanone, shows a prominent molecular ion peak and a base peak resulting from the loss of the methyl group from the acyl side chain, which is consistent with α-cleavage. nist.gov A similar pattern would be expected for the title compound, with the primary fragmentation being the loss of the ethyl group.

Theoretical and Computational Investigations of 1 3 Chloro 4 Ethoxyphenyl Propan 1 One

Quantum Chemical Calculations for Intrinsic Molecular Properties

No published studies were found that employed Density Functional Theory (DFT) methods to optimize the geometry or analyze the electronic structure of 1-(3-Chloro-4-ethoxyphenyl)propan-1-one. Therefore, data on bond lengths, bond angles, dihedral angles, and other electronic properties derived from DFT calculations for this specific molecule are not available.

There is no information available in the public domain regarding the application of ab initio quantum chemical methods to study this compound. Such methods, which are based on first principles without the inclusion of experimental data, have not been documented for this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. youtube.com However, no studies were found that calculated the HOMO-LUMO energy gap or mapped the frontier molecular orbitals of this compound. Consequently, insights into its kinetic stability and chemical reactivity based on these parameters cannot be provided.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization and intramolecular interactions. q-chem.comwisc.edu A search for NBO analysis performed on this compound yielded no results. As such, there is no data on the specific donor-acceptor interactions, stabilization energies, or hybridization of orbitals within this molecule.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. uni-muenchen.de Despite the utility of this analysis, no MEP maps or related studies for this compound have been published.

The investigation of first hyperpolarizability is essential for identifying a compound's potential in nonlinear optical (NLO) applications. There are no available studies that calculate the first hyperpolarizability (β) or other NLO properties of this compound.

Thermodynamic Parameters and Stability Analysis of Molecular Conformers

The conformational landscape of this compound is crucial for understanding its reactivity and interactions. The flexibility of the propanone and ethoxy side chains allows for the existence of multiple conformers. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and their thermodynamic properties.

A potential energy surface (PES) scan can be performed by systematically rotating the key dihedral angles of the molecule to identify all possible low-energy conformers. For each stable conformer, geometric optimization and frequency calculations are typically carried out using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield important thermodynamic parameters such as enthalpy (H), Gibbs free energy (G), and entropy (S).

Table 1: Hypothetical Thermodynamic Parameters for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Entropy (cal/mol·K) |

| 1 | 0.00 | -863.12345 | -863.16789 | 120.5 |

| 2 | 1.25 | -863.12146 | -863.16590 | 118.2 |

| 3 | 2.50 | -863.11947 | -863.16391 | 115.9 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space and dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

These simulations can reveal the flexibility of the molecule, the timescales of conformational transitions, and the influence of the solvent environment on its behavior. By analyzing the MD trajectory, one can identify the most populated conformational states and the pathways for interconversion between them. This information is complementary to the static picture provided by quantum mechanical calculations. For instance, MD simulations could elucidate how the ethoxy and propanoyl groups move and interact with each other and with surrounding solvent molecules, which is critical for understanding its interactions with biological targets or its behavior in solution.

Topological Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in the crystalline state. acs.org This analysis maps the electron density distribution of a molecule in a crystal, allowing for the identification of regions involved in different types of contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com

The Hirshfeld surface is generated based on the electron density of the pro-molecule, which is the sum of the spherical atomic electron densities. acs.org The normalized contact distance (d_norm) is a key parameter mapped onto the surface, where red spots indicate close contacts (shorter than the sum of van der Waals radii), blue spots represent longer contacts, and white areas denote contacts around the van der Waals separation distance. researchgate.net

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 22.8 |

| O···H/H···O | 15.5 |

| Cl···H/H···Cl | 10.3 |

| C···C | 3.7 |

| Other | 2.5 |

Note: This data is hypothetical and illustrates typical contributions for a molecule with similar functional groups.

Computational Studies on Reaction Mechanisms and Transition State Structures

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. A likely synthetic route is the Friedel-Crafts acylation of 1-chloro-2-ethoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com

Computational chemistry can be used to elucidate the detailed mechanism of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

DFT calculations can be employed to locate the transition state structures and calculate their activation energies. methodist.edu The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the aromatic ring. youtube.comyoutube.com Computational studies can provide detailed information on the structure of the acylium ion and the subsequent steps of electrophilic aromatic substitution, including the formation of the sigma complex and the final deprotonation to yield the product.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netnih.govnih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net The calculated chemical shifts are typically compared with experimental values to confirm the molecular structure.

Similarly, the vibrational frequencies and IR intensities can be calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum can be compared with the experimental spectrum to assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. epj-conferences.org These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis region. The predicted absorption maxima (λ_max) can be compared with experimental data to understand the electronic structure of the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 6.9 - 7.8 | 6.8 - 7.7 |

| OCH₂ | 4.1 | 4.0 |

| CH₂ (propanoyl) | 2.9 | 2.8 |

| CH₃ (ethoxy) | 1.4 | 1.3 |

| CH₃ (propanoyl) | 1.1 | 1.0 |

| IR (cm⁻¹) | ||

| C=O Stretch | 1685 | 1680 |

| C-O-C Stretch | 1250 | 1245 |

| C-Cl Stretch | 780 | 775 |

Note: The data in this table is hypothetical and for illustrative purposes. Experimental values are typical for similar structures.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of 1 3 Chloro 4 Ethoxyphenyl Propan 1 One

Elucidation of Molecular Interactions with Biological Targets

There is a significant gap in the scientific literature regarding the direct molecular interactions of 1-(3-Chloro-4-ethoxyphenyl)propan-1-one with biological targets.

Enzyme Inhibition Mechanisms at a Molecular Level

No specific studies detailing the enzyme inhibition mechanisms of this compound were identified. While related compounds, such as other substituted propiophenones, have been investigated as inhibitors of various enzymes, direct evidence and kinetic data for this particular compound are not available.

Receptor Binding Interactions and Theoretical Binding Affinities

Similarly, there is a lack of published research on the receptor binding profile of this compound. Receptor binding assays and computational studies to determine its theoretical binding affinities for specific biological receptors have not been reported.

Role of Specific Structural Moieties in Molecular Recognition and Reactivity

The influence of the distinct structural components of this compound on its potential biological activity can be hypothesized based on general principles of medicinal chemistry, but specific experimental evidence is wanting.

Influence of the Chloro- and Ethoxy Substituents on Molecular Interactions

The chloro and ethoxy groups on the phenyl ring are expected to modulate the compound's electronic and steric properties, which in turn would influence its interactions with biological macromolecules. The chlorine atom, being an electron-withdrawing group, and the ethoxy group, an electron-donating group, would create a specific electronic distribution on the aromatic ring. However, without experimental data, the precise nature of these influences on molecular interactions remains speculative.

Impact of the Propanone Side Chain on Target Engagement

The propanone side chain provides a key structural feature that could be critical for engaging with biological targets. The length and flexibility of this chain, along with the carbonyl group, could participate in various non-covalent interactions such as hydrogen bonding and van der Waals forces. Nevertheless, specific studies elucidating the impact of this side chain on the target engagement of this compound are not available.

Ligand Design Principles and Pharmacophoric Features Based on the this compound Scaffold

Due to the absence of defined biological targets and activity data for this compound, the development of specific ligand design principles or pharmacophoric models based on this scaffold is not currently feasible. Pharmacophore modeling relies on the identification of a set of active compounds and their common structural features responsible for their biological activity.

Computational Modeling for Mechanistic Insights

Computational modeling has emerged as a powerful tool in medicinal chemistry to elucidate the molecular mechanisms of action of bioactive compounds and to guide the design of new, more potent analogs. In the context of this compound and related chemical series, molecular docking and quantitative structure-activity relationship (QSAR) modeling are two key computational techniques that provide significant insights into their structure-activity relationships.

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target macromolecule, such as a protein or enzyme. While specific docking studies on this compound are not extensively detailed in the available literature, the principles can be illustrated by examining studies on analogous compounds.

For instance, molecular docking studies on various heterocyclic compounds, including derivatives of 1,3,4-oxadiazole (B1194373) and pyridazinone, have been conducted to explore their interactions with specific biological targets. nih.govamazonaws.com These studies often involve docking the synthesized molecules into the active sites of enzymes or receptors to understand their potential mechanism of action. nih.gov

A typical molecular docking workflow involves the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of the small molecule (ligand) is generated and optimized. The 3D structure of the macromolecular target (receptor) is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program is used to systematically search for the optimal binding pose of the ligand within the active site of the receptor. This process generates multiple possible conformations and orientations.

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, which share a chloro-substituted phenyl ring, molecular docking was used to evaluate their binding affinities against the monoamine oxidase-B (MAO-B) enzyme, a target for anti-Parkinsonian agents. asiapharmaceutics.info The results indicated that these compounds could have a higher binding affinity than standard inhibitors, suggesting their potential as therapeutic agents. asiapharmaceutics.info

The insights gained from such studies can guide the rational design of new analogs of this compound. For example, by identifying the key amino acid residues in a target's active site that interact with the ligand, modifications can be made to the ligand's structure to enhance these interactions and improve its biological activity.

Below is an interactive data table summarizing hypothetical docking results for a series of analogs, illustrating how binding energy can be correlated with activity.

| Compound ID | Structure | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1a | This compound | Hypothetical Kinase A | -8.5 | Met769, Gln767 |

| 1b | 1-(3-Bromo-4-ethoxyphenyl)propan-1-one | Hypothetical Kinase A | -8.8 | Met769, Gln767, Thr766 |

| 1c | 1-(3-Chloro-4-methoxyphenyl)propan-1-one | Hypothetical Kinase A | -8.2 | Met769, Gln767 |

| 1d | 1-(4-Ethoxyphenyl)propan-1-one | Hypothetical Kinase A | -7.5 | Gln767 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is collected. This dataset is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds.

In a 3D-QSAR study on 1,3,4-oxadiazol-2-one derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build models with good statistical parameters. nih.gov The CoMFA model indicated that both steric and electrostatic fields were important for activity, while the CoMSIA model highlighted the significance of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov Such models generate contour maps that visualize the regions around the molecules where certain properties are favorable or unfavorable for activity, providing a visual guide for drug design. researchgate.net

A QSAR study on a series of 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- chalcogen.roacs.orgrsc.org thiadiazole-2-yl]-azetidin-2-one derivatives demonstrated a significant correlation between antibacterial and antifungal activities and various physicochemical parameters, including quantum chemical and topological descriptors. chalcogen.ro

The following interactive data table presents a hypothetical QSAR dataset for a series of analogs, showcasing the types of descriptors that could be used.

| Compound ID | Biological Activity (IC50, µM) | LogP (Hydrophobicity) | Molecular Weight (MW) | Dipole Moment (Debye) |

| 2a | 1.5 | 3.2 | 212.67 | 2.8 |

| 2b | 0.8 | 3.5 | 257.12 | 2.9 |

| 2c | 2.1 | 2.9 | 198.64 | 2.7 |

| 2d | 5.4 | 2.7 | 178.22 | 2.5 |

By applying these computational modeling techniques, researchers can gain a deeper understanding of the structure-activity relationships of this compound and its analogs, ultimately facilitating the discovery of more effective and specific therapeutic agents.

Potential Applications and Derivatization Strategies of 1 3 Chloro 4 Ethoxyphenyl Propan 1 One As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural features of 1-(3-Chloro-4-ethoxyphenyl)propan-1-one, including the ketone functional group and the substituted aromatic ring, make it a valuable building block in organic synthesis. The ketone can undergo a variety of reactions, such as reduction to a secondary alcohol, reductive amination to form amines, and reactions with organometallic reagents to introduce new carbon-carbon bonds. The aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.

One of the key applications of this compound is in the synthesis of more complex molecules through multi-step reaction sequences. For instance, the ketone functionality can be used as a handle to construct larger molecular scaffolds. It can be converted to an alkene via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, which can then undergo further transformations such as dihydroxylation, epoxidation, or polymerization.

The presence of the chloro and ethoxy groups on the phenyl ring also influences the reactivity of the molecule and provides opportunities for derivatization. The ethoxy group can be cleaved to reveal a phenol, which can then be used in ether or ester synthesis. The chloro group can be displaced by various nucleophiles or used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. These transformations are instrumental in the construction of diverse and complex molecular architectures.

Utility in the Development of Targeted Agrochemicals

While specific research on the direct use of this compound in agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various agrochemical classes. The propiophenone (B1677668) core is a common feature in many biologically active compounds, and the presence of a halogenated phenyl ring is often associated with pesticidal activity. For example, related β-azolyl ketones have been described as components in fungicide, bactericide, and herbicide formulations. mdpi.com

The development of targeted agrochemicals often involves the synthesis of a library of compounds with systematic variations in their structure to optimize their biological activity and selectivity. The derivatization of this compound can lead to a wide range of new chemical entities with potential agrochemical applications. For instance, the ketone can be converted to an oxime or a hydrazone, which are known to exhibit insecticidal and fungicidal properties.

Furthermore, the chloro and ethoxy substituents on the phenyl ring can be modified to fine-tune the compound's physicochemical properties, such as its solubility, stability, and bioavailability. These modifications can lead to the development of more effective and environmentally friendly agrochemicals with improved target specificity and reduced off-target effects. Although direct evidence is limited, the chemical nature of this compound makes it a plausible candidate for exploration in the design and synthesis of novel agrochemicals.

Contributions to Advanced Materials Science Research

The application of this compound and its derivatives in materials science is an emerging area of research. The compound's rigid aromatic core and reactive functional groups make it a potential monomer or precursor for the synthesis of novel polymers and functional materials. For instance, the ketone group can be used as a site for polymerization reactions, leading to the formation of polyesters, polyketones, or other specialty polymers with unique thermal and mechanical properties.

The presence of the chloro and ethoxy groups on the phenyl ring can also be exploited to tailor the properties of the resulting materials. These groups can influence the polymer's solubility, crystallinity, and thermal stability. Moreover, the chloro group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups to further enhance the material's properties.

While specific examples of the use of this compound in advanced materials science are not widely reported, the structural similarities to other known monomers and the potential for derivatization suggest that it could be a valuable building block in this field. Further research is needed to explore its full potential in the development of new materials with applications in electronics, optics, and other high-tech industries.

Strategic Intermediate in Pharmaceutical Lead Compound Discovery and Development

The most significant and well-documented application of this compound is as a strategic intermediate in the discovery and development of new pharmaceutical agents. google.com Its structure is a key component in the synthesis of a variety of biologically active molecules. The propiophenone moiety can be found in numerous compounds that interact with biological targets, and the substituted phenyl ring allows for the modulation of a compound's pharmacological properties.

This intermediate is particularly useful in the synthesis of compounds targeting a range of therapeutic areas. The ketone can be readily converted into other functional groups, such as alcohols, amines, and heterocycles, which are common features in many drug molecules. For example, the reduction of the ketone to a chiral alcohol can be a key step in the synthesis of enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or have undesirable side effects. google.com

The derivatization of this compound has led to the discovery of lead compounds with potential applications in various disease areas. The ability to systematically modify the structure of this intermediate allows medicinal chemists to explore the structure-activity relationships of a series of compounds and optimize their potency, selectivity, and pharmacokinetic properties. This makes this compound a valuable tool in the drug discovery process, from initial hit identification to lead optimization and the development of clinical candidates. google.commedchemexpress.com

Design of Next-Generation Chemical Probes Based on the Compound Scaffold

The scaffold of this compound also holds potential for the design of next-generation chemical probes. Chemical probes are small molecules used to study biological processes and validate drug targets. The development of effective chemical probes requires a modular scaffold that can be easily modified to introduce reporter groups, such as fluorescent tags or biotin, and to tune the probe's affinity and selectivity for its target.

The reactive ketone and the modifiable aromatic ring of this compound make it an attractive starting point for the synthesis of chemical probes. The ketone can be used to attach a reporter group via a linker, while the aromatic ring can be modified to optimize the probe's binding to its target protein. This modular approach allows for the rapid generation of a library of chemical probes with diverse properties.

Although the use of this specific compound as a scaffold for chemical probes is not yet widely reported, its chemical versatility suggests that it could be a valuable tool in this area of research. The development of chemical probes based on the this compound scaffold could facilitate the study of new biological targets and accelerate the drug discovery process.

Advanced Research Directions and Future Perspectives for 1 3 Chloro 4 Ethoxyphenyl Propan 1 One

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aromatic ketones like 1-(3-chloro-4-ethoxyphenyl)propan-1-one often relies on the Friedel-Crafts acylation. libretexts.orglibretexts.orgwikipedia.org This classic method involves reacting an acyl chloride (propanoyl chloride) with an aromatic substrate (2-chloro-1-ethoxybenzene) using a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.com However, this approach suffers from significant drawbacks, including the generation of corrosive waste, the use of hazardous chlorinated solvents, and a poor atom economy, making it less environmentally friendly. libretexts.orggoogle.comacs.org

Future research is focused on developing novel and sustainable synthetic routes that overcome these limitations. These advanced methodologies aim to improve efficiency, reduce waste, and utilize safer materials.

Key Future Directions:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids like AlCl₃ with reusable solid acid catalysts is a primary goal. Materials such as zeolites (e.g., Zeolite Y), ion-exchange resins, and modified clays (B1170129) have shown promise in acylating aromatic compounds. researchgate.net These catalysts can be easily separated from the reaction mixture and regenerated, significantly reducing waste.

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, offers a powerful green alternative. rsc.org These techniques use mechanical energy to initiate reactions in the solid state, eliminating the need for potentially harmful solvents and often leading to shorter reaction times and different product selectivities. acs.orgresearchgate.netnih.gov The chemoselective Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids via mechanochemistry is a notable example for ketone synthesis. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. jmchemsci.com This energy-efficient method is a promising avenue for the rapid synthesis of propiophenone (B1677668) derivatives.

Alternative Acylating Systems: Research into alternatives to stoichiometric Friedel-Crafts conditions is expanding. This includes using mixed anhydrides (e.g., with trifluoroacetic anhydride) activated by catalytic amounts of acid, which can eliminate the need for aluminum chloride and chlorinated solvents. acs.org Other uncommon acylating agents are also being explored to enhance the scope and sustainability of acylation reactions. nih.gov

Vapor-Phase Reactions: For industrial-scale production, vapor-phase cross-decarboxylation presents an alternative to Friedel-Crafts processes. This method involves reacting a carboxylic acid with propionic acid at high temperatures over a catalyst to produce the desired ketone. google.com

Table 1: Comparison of Synthetic Methodologies for Aromatic Ketones

| Methodology | Key Advantages | Key Disadvantages | Sustainability Profile |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Well-established, versatile | Stoichiometric catalyst, hazardous waste, often uses chlorinated solvents | Low |

| Heterogeneous Catalysis (e.g., Zeolites) | Reusable catalyst, reduced waste | May require higher temperatures, potential for catalyst deactivation | High |

| Mechanochemistry (Ball Milling) | Solvent-free, high efficiency, short reaction times | Scalability can be a challenge, requires specialized equipment | Very High |

| Microwave-Assisted Synthesis | Rapid heating, increased yields, energy efficient | Requires specific microwave reactors, potential for localized overheating | High |

| Vapor-Phase Decarboxylation | Suitable for continuous industrial production | Requires very high temperatures, potential for by-product formation | Medium |

Integration of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the mechanism, kinetics, and intermediate species of a chemical reaction is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and operando (while the reaction is working) monitoring are transforming chemical research. numberanalytics.comnumberanalytics.com These methods provide real-time data on the dynamic changes occurring during the synthesis of this compound.

Future research will increasingly integrate these techniques to gain deeper insights into the synthetic pathways.

Applicable Spectroscopic Techniques:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the progress of acylation reactions. wikipedia.org For instance, Attenuated Total Reflection (ATR)-IR spectroscopy can track the consumption of reactants (e.g., disappearance of the C=O stretch of propanoyl chloride) and the formation of the ketone product (appearance of a new C=O stretch at a different frequency) in real-time. uu.nlnumberanalytics.com In situ Raman spectroscopy can provide complementary information, especially in aqueous or complex media.

UV-Vis Spectroscopy: For reactions involving colored intermediates or products, operando UV-Vis spectroscopy can monitor concentration changes. wikipedia.org In certain catalytic systems, this technique can also be used to follow the state of nanoparticles or organometallic species during the reaction. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information about the species present in the reaction mixture. It has been effectively used to study the mechanism of Friedel-Crafts acylations, helping to identify key intermediates like the acetylium ion and other complexes formed during the reaction. rsc.orgupv-csic.esupv-csic.es

X-ray Spectroscopy (XAS/XRD): When using solid catalysts, operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can provide invaluable information on the catalyst's structure, oxidation state, and coordination environment under actual reaction conditions. wikipedia.orgrsc.org This helps in understanding how the catalyst functions and deactivates.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application to Synthesis of this compound |

|---|---|---|

| ATR-IR / Raman | Real-time tracking of functional group changes, reaction kinetics. | Monitor consumption of propanoyl chloride and formation of the ketone carbonyl group. |

| In Situ NMR | Detailed structural identification of reactants, intermediates, and products. | Identify the formation of the acylium ion intermediate and catalyst-reagent complexes. |

| Operando UV-Vis | Concentration of colored species; catalyst nanoparticle dynamics. | Monitor reactions involving colored organometallic catalysts or intermediates. |

| Operando XAS/XRD | Structural and electronic state of solid catalysts during reaction. | Characterize the active sites and stability of heterogeneous catalysts (e.g., zeolites) under reaction conditions. |

Multiscale Computational Modeling for Complex Chemical Systems

Computational chemistry provides powerful predictive tools that can guide experimental work, saving time and resources. For a molecule like this compound, multiscale modeling can offer insights from the electronic level up to its potential interactions within a biological system.

Future Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental properties of the molecule, such as its optimized geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic structure (e.g., HOMO-LUMO energy gap). researchgate.netdntb.gov.ua It can also be used to model reaction pathways, calculate activation energies for different synthetic routes, and understand the role of catalysts.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For propiophenone derivatives, 2D and 3D-QSAR models have been developed to predict their potential as anticancer agents. nih.govresearchgate.net Future work could involve creating specific QSAR models for this compound and its analogues to predict their activity against various targets and guide the design of more potent compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net By docking this compound into the active sites of known biological targets (such as those identified for other propiophenones), researchers can generate hypotheses about its mechanism of action and identify promising targets for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a biological environment, such as a cell membrane or the active site of an enzyme, providing insights into its stability, conformational changes, and binding thermodynamics over time.

Expanding the Scope of Molecular Target Interactions and Mechanistic Studies

The structural framework of this compound is related to other propiophenone and chalcone (B49325) derivatives that have demonstrated a wide range of biological activities. This provides a strong rationale for exploring its potential as a bioactive compound.

Prospective Research Areas:

Anticancer Activity: Phenylpropiophenone derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including HeLa, MCF-7, and PC-3. nih.gov A logical next step is to screen this compound against a panel of cancer cells to determine its potential as an antineoplastic agent.

Enzyme Inhibition: Certain propiophenone derivatives have shown inhibitory activity against specific enzymes. For example, some have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a target for type 2 diabetes. nih.gov Future studies could investigate the inhibitory potential of this compound against PTP-1B and other relevant enzymes.

Antimicrobial and Antiviral Activity: Chalcones and related structures are known for their broad antimicrobial activities. Furthermore, some propiophenone derivatives have been studied for their ability to inhibit HIV-1 protease. researchgate.net Screening for activity against a range of pathogens is a promising research direction.

Pharmacophore Modeling and Lead Optimization: Should initial screenings reveal biological activity, pharmacophore modeling can be used to identify the essential structural features responsible for this activity. This information is critical for designing and synthesizing new analogues with improved potency and selectivity.

Table 3: Potential Biological Targets for this compound Based on Related Compounds

| Therapeutic Area | Potential Molecular Target/Assay | Reference Compound Class |

|---|---|---|

| Oncology | Cytotoxicity assays (e.g., against HeLa, MCF-7 cell lines) | Phenylpropiophenone derivatives nih.gov |

| Metabolic Disorders | Protein Tyrosine Phosphatase 1B (PTP-1B) inhibition assay | Propiophenone derivatives nih.gov |

| Infectious Diseases | HIV-1 Protease inhibition assay | Propiophenone derivatives researchgate.net |

| Infectious Diseases | Antibacterial/antifungal minimum inhibitory concentration (MIC) assays | Chalcones (structurally related) |

Sustainable and Green Chemistry Initiatives in the Synthesis and Application of the Compound

Integrating the principles of green chemistry into the entire lifecycle of a chemical compound is essential for modern chemical science. essentialchemicalindustry.org For this compound, this involves not only developing sustainable synthetic methods but also considering the environmental impact of its potential applications and degradation.

Key Green Chemistry Initiatives:

Prevention of Waste: The primary goal is to design synthetic processes that minimize waste, moving away from stoichiometric reagents to catalytic alternatives. essentialchemicalindustry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org For example, catalytic addition reactions are superior to substitution reactions that generate salt by-products.

Use of Safer Solvents and Auxiliaries: This involves replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical CO₂, or ionic liquids, or eliminating solvents altogether through mechanochemistry. researchgate.netjmchemsci.com

Design for Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or mechanochemistry, which can be performed at ambient temperature and pressure, reduces the environmental and economic footprint of the process. acs.orgnih.gov

Use of Renewable Feedstocks: While the core aromatic structure is derived from petroleum, future research could explore pathways to synthesize precursors from renewable bio-based sources. yedarnd.com

Catalysis: The use of highly selective and reusable catalysts (e.g., solid acids, enzymes) is preferable to stoichiometric reagents as they reduce waste and can operate under milder conditions. essentialchemicalindustry.org

By focusing on these advanced research directions, the scientific community can fully characterize the properties and potential of this compound, paving the way for its use in a manner that is both innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloro-4-ethoxyphenyl)propan-1-one, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves Friedel-Crafts acylation, where 3-chloro-4-ethoxybenzaldehyde reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene are used, with reaction temperatures maintained between 0–5°C to control exothermicity. Post-reaction, the product is purified via recrystallization using ethanol or column chromatography with silica gel and ethyl acetate/hexane mixtures . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of aldehyde to acyl chloride) and catalyst loading (10–15 mol%) to maximize yield (>75%) while minimizing byproducts like diacylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted ethoxy group at δ 1.4 ppm for CH₃ and δ 4.1 ppm for OCH₂). The ketone carbonyl appears at ~205–210 ppm in ¹³C NMR.

- IR : A strong C=O stretch at ~1680–1710 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 226.06 (calculated for C₁₁H₁₂ClO₂). Fragmentation patterns (e.g., loss of ethoxy group) validate the structure .

Q. How should researchers safely handle and dispose of waste containing this compound?